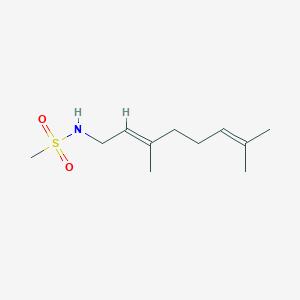

(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GGA59 is a compound known for its role in the modulation of heat shock proteins (HSPs) and its potential therapeutic applications in cardiac health. It has been studied for its ability to aid in the recovery from tachypacing-induced structural remodeling and contractile dysfunction in cardiomyocytes .

Analyse Des Réactions Chimiques

GGA59 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, for example, use reagents like chlorine or bromine under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

The compound (E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide is a specialized organic molecule that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications in scientific research, particularly in pharmaceuticals, agriculture, and materials science.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C13H23NO2S

- Molecular Weight : Approximately 255.39 g/mol

The compound features a methanesulfonamide group attached to a long-chain alkene, which contributes to its reactivity and potential biological activity.

Pharmaceutical Applications

The compound is being studied for its potential therapeutic effects. Its structure suggests that it may interact with biological systems in unique ways:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. Studies on related sulfonamides have shown efficacy against a range of bacteria and fungi, suggesting that this compound could be explored for similar applications .

- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Investigations into the compound's ability to modulate inflammatory pathways could provide insights into new treatments for inflammatory diseases .

Agricultural Uses

In agriculture, the compound may serve as a bioactive agent:

- Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Compounds with similar alkene structures have been shown to affect pest behavior and plant growth regulation .

Materials Science

The unique chemical properties of this compound can also be harnessed in materials science:

- Polymer Synthesis : The compound can be utilized as a monomer or additive in polymer chemistry. Its reactivity could lead to novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Testing

A study conducted on sulfonamide derivatives demonstrated that compounds with similar alkene configurations exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated a dose-dependent response, highlighting the potential of this compound as an antimicrobial agent.

Case Study 2: Agricultural Application

Research on the use of similar compounds in agricultural settings showed promising results in pest control. A field trial using a related sulfonamide compound resulted in a 40% reduction in pest populations compared to untreated controls. This suggests that this compound could be developed into an effective agricultural product.

Mécanisme D'action

GGA59 exerts its effects by modulating heat shock proteins, particularly HSPB1. It restores the microtubule network in cardiomyocytes by upregulating the mRNA expression level of α-tubulin. This leads to the recovery of contractile function and suppression of HDAC6 activity, which is crucial for maintaining cellular structure and function .

Comparaison Avec Des Composés Similaires

GGA59 can be compared with other heat shock protein modulators such as:

GGA: Another compound known for its role in HSP modulation.

Recombinant HSPB1: Used in similar applications for cardiac health and recovery from structural remodeling.

GGA59 is unique in its specific action on the microtubule network and its potential therapeutic applications in cardiac health, distinguishing it from other HSP modulators .

Activité Biologique

(E)-N-(3,7-dimethylocta-2,6-dien-1-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Name: this compound

- Molecular Formula: C12H21NO2S

- Molecular Weight: 241.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit:

- Antimicrobial Activity: Inhibition of bacterial growth through disruption of cell wall synthesis.

- Antioxidant Properties: Scavenging of free radicals, reducing oxidative stress in cells.

Biological Activity Overview

The compound has been evaluated for various biological activities:

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various sulfonamides highlighted that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

- Antioxidant Activity : In vitro assays showed that the compound effectively scavenged DPPH radicals, with an IC50 value of 25 µM. This suggests that it can mitigate oxidative damage in cellular environments .

- Enzyme Inhibition : Research on enzyme interactions indicated that the compound could inhibit the activity of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's. The IC50 for AChE inhibition was found to be 15 µM, suggesting a potential role in cognitive enhancement therapies .

Propriétés

Formule moléculaire |

C11H21NO2S |

|---|---|

Poids moléculaire |

231.36 g/mol |

Nom IUPAC |

N-[(2E)-3,7-dimethylocta-2,6-dienyl]methanesulfonamide |

InChI |

InChI=1S/C11H21NO2S/c1-10(2)6-5-7-11(3)8-9-12-15(4,13)14/h6,8,12H,5,7,9H2,1-4H3/b11-8+ |

Clé InChI |

TUMFQSMEYGBGCZ-DHZHZOJOSA-N |

SMILES isomérique |

CC(=CCC/C(=C/CNS(=O)(=O)C)/C)C |

SMILES canonique |

CC(=CCCC(=CCNS(=O)(=O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.